
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone, also known as CES-101, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel azetidinone derivatives, which include compounds with a sulfonyloxy group, have been synthesized. These compounds were prepared through a series of reactions starting from 4-sulfonyloxy aniline derivatives, leading to Schiff's bases and eventually to various 2-azetidinone derivatives. This process underscores the versatility and reactivity of azetidinone scaffolds in chemical synthesis Patel & Desai, 2004.
Another study highlighted the synthesis of substituted azetidinones derived from a dimer of Apremilast, showcasing the importance of sulfonamide rings and their derivatives in medicinal chemistry. The synthesis involved condensation reactions and highlighted the biological significance of these heterocyclic motifs Jagannadham et al., 2019.
Potential Applications
Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized and tested for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of sulfonyl-containing azetidinone derivatives, suggesting their utility in developing new antimicrobial agents Shah et al., 2014.
The preparation and characterization of various azetidinone and Schiff base derivatives were explored, with a focus on their antibacterial activity. This highlights the potential of azetidinone compounds in the development of new antibacterial agents Vashi & Naik, 2004.
Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrated a rapid and efficient method for producing pharmacologically active compounds. These findings may facilitate the development of new therapeutic agents Mistry & Desai, 2006.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJCNHDXMRBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)
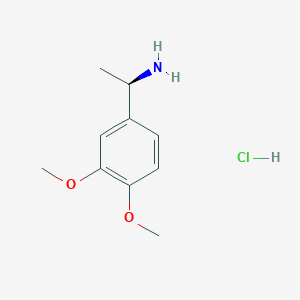

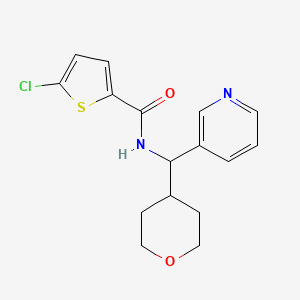
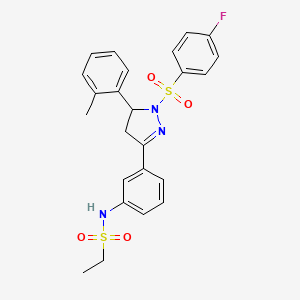
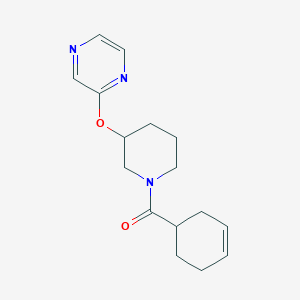
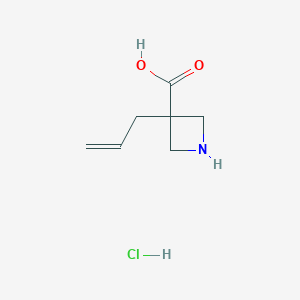
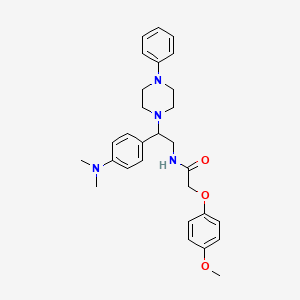
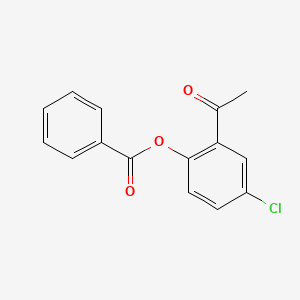
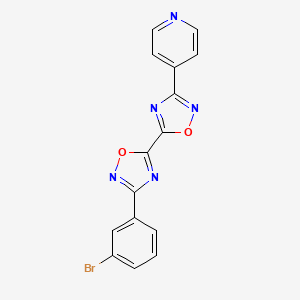
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

